L-Aspartic acid, N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-
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Overview
Description
(S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid is a complex organic compound that belongs to the class of purine derivatives These compounds are known for their significant roles in biological systems, particularly in the synthesis of nucleotides and nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the purine derivative, followed by the introduction of the methylamino group. The final steps would involve the formation of the acetamido and succinic acid moieties under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts.
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis techniques. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in nucleotide synthesis and metabolism.
Industry: Used in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of (S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid likely involves its interaction with specific enzymes or receptors in biological systems. The compound may act as an inhibitor or activator of certain pathways, influencing cellular processes such as DNA replication, repair, and transcription.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A purine nucleoside involved in energy transfer and signal transduction.
Guanosine: Another purine nucleoside with roles in cellular signaling and metabolism.
6-Mercaptopurine: A purine analog used in chemotherapy.
Uniqueness
(S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid is unique due to its specific structure, which combines a purine base with a succinic acid moiety. This unique combination may confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
918334-41-5 |
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Molecular Formula |
C12H14N6O5 |
Molecular Weight |
322.28 g/mol |
IUPAC Name |
(2S)-2-[[2-[6-(methylamino)purin-9-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C12H14N6O5/c1-13-10-9-11(15-4-14-10)18(5-16-9)3-7(19)17-6(12(22)23)2-8(20)21/h4-6H,2-3H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,13,14,15)/t6-/m0/s1 |
InChI Key |
JONUXIYEOFZBEZ-LURJTMIESA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CC(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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